molecular formula C5H4Cl2N2 B035230 2-Chloro-5-(chloromethyl)pyrazine CAS No. 105985-21-5

2-Chloro-5-(chloromethyl)pyrazine

Cat. No.: B035230
CAS No.: 105985-21-5
M. Wt: 163 g/mol
InChI Key: DDANOIXIDZPEDM-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)pyrazine is an organic compound with the molecular formula C5H4Cl2N2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms attached to the pyrazine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)pyrazine typically involves the chlorination of 2-methylpyrazine. One common method includes the reaction of 2-methylpyrazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under reflux conditions to ensure complete chlorination, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the chlorination of 2-methylpyrazine in the presence of a solvent like dichloromethane, with the reaction mixture being continuously fed into the reactor. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)pyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-5-(chloromethyl)pyrazine, 2-thio-5-(chloromethyl)pyrazine, and 2-alkoxy-5-(chloromethyl)pyrazine.

    Oxidation: Products include 2-chloro-5-formylpyrazine and 2-chloro-5-carboxypyrazine.

    Reduction: The major product is 2-chloro-5-methylpyrazine.

Scientific Research Applications

2-Chloro-5-(chloromethyl)pyrazine is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-chloromethylpyridine
  • 2-Chloro-5-methylpyrazine
  • 2-Chloro-5-(chloromethyl)benzene

Uniqueness

2-Chloro-5-(chloromethyl)pyrazine is unique due to its dual chlorine substitution on the pyrazine ring, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring selective chlorination .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDANOIXIDZPEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618137
Record name 2-Chloro-5-(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-21-5
Record name 2-Chloro-5-(chloromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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